3-(2-chlorophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-4-amine
Description
3-(2-Chlorophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a triazole-based compound featuring a 2-chlorophenyl group at the 3-position and a naphthalen-1-ylmethylsulfanyl moiety at the 5-position of the triazole core. The triazole scaffold is known for its versatility in medicinal chemistry, often contributing to hydrogen bonding, π-π stacking, and metal coordination.
Synthesis typically involves alkylation of a 4-amino-1,2,4-triazole-3-thiol precursor with a suitable halide (e.g., naphthalen-1-ylmethyl bromide) under basic conditions (e.g., K₂CO₃ or NaOH in methanol), followed by purification via recrystallization or chromatography . Structural elucidation is achieved through NMR, X-ray crystallography, and elemental analysis .
Properties
Molecular Formula |
C19H15ClN4S |
|---|---|
Molecular Weight |
366.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C19H15ClN4S/c20-17-11-4-3-10-16(17)18-22-23-19(24(18)21)25-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12,21H2 |
InChI Key |
MMEKYQIAGOQGAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(N3N)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Amino-5-(2-chlorophenyl)-1,2,4-triazole-3-thiol
-
Hydrazide Formation : Ethyl 2-(2-chlorophenyl)acetate undergoes hydrazinolysis with hydrazine hydrate in ethanol to yield the corresponding hydrazide.
-
Thiosemicarbazide Synthesis : The hydrazide reacts with carbon disulfide (CS₂) in alcoholic potassium hydroxide, forming a potassium hydrazinecarbodithioate intermediate.
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Cyclization : Refluxing the intermediate with hydrazine hydrate induces cyclization, producing 4-amino-5-(2-chlorophenyl)-1,2,4-triazole-3-thiol (yield: 70–85%).
Key Reaction Conditions :
-
Solvent: Ethanol or aqueous KOH
-
Temperature: Reflux (78–100°C)
-
Time: 5–10 hours
Sulfanyl Group Introduction via Alkylation
The thiol group at position 3 of the triazole undergoes nucleophilic substitution with naphthalen-1-ylmethyl bromide to install the sulfanyl moiety.
Alkylation of Triazole-3-thiol
-
Deprotonation : The thiol group is deprotonated using potassium hydroxide in ethanol, generating a thiolate ion.
-
Nucleophilic Attack : The thiolate reacts with naphthalen-1-ylmethyl bromide, forming the sulfanyl ether linkage.
Optimization Notes :
Alternative Pathway: One-Pot Synthesis
A streamlined approach involves sequential hydrazide formation, cyclization, and alkylation in a single reaction vessel.
Reaction Scheme
-
Hydrazinolysis : Ethyl 2-(2-chlorophenyl)acetate + hydrazine hydrate → hydrazide.
-
CS₂ Addition : Hydrazide + CS₂ in KOH → thiosemicarbazide.
-
Cyclization : Thiosemicarbazide + hydrazine hydrate → triazole-3-thiol.
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Alkylation : Triazole-3-thiol + naphthalen-1-ylmethyl bromide → target compound.
Advantages :
Structural Confirmation and Analytical Data
The synthesized compound is characterized using spectroscopic techniques:
Challenges and Mitigation Strategies
-
Thiol Oxidation :
-
Regioselectivity in Cyclization :
Comparative Analysis of Synthetic Routes
| Method | Yield | Complexity | Purity |
|---|---|---|---|
| Stepwise (Sections 1–2) | 70–85% | Moderate | >95% |
| One-Pot (Section 3) | 55–70% | Low | 85–90% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
3-(2-chlorophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of triazole derivatives are highly dependent on substituents at the 3- and 5-positions. Below is a detailed comparison with structurally related compounds:
Structural Analogues and Substituent Effects
Physicochemical Properties
SAR Insights
- Chlorine Position : 2-Chlorophenyl (target) vs. 3-chlorophenyl (e.g., compound 9 in ): The 2-position minimizes steric clashes in planar binding sites, while 3-chloro enhances halogen bonding in hydrophobic pockets.
- Aromatic Bulk : Naphthalenyl groups (target) vs. smaller benzyl/pyridinyl moieties: Increased aromatic surface area enhances π-π stacking but may reduce solubility .
- Sulfanyl Linker : Alkylsulfanyl groups improve metabolic stability compared to oxygen-based linkers (e.g., ethers) .
Biological Activity
3-(2-chlorophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a member of the triazole class of compounds, characterized by its unique structural components that enhance its biological activity. This compound has gained attention for its potential applications in pharmaceuticals, particularly as an antimicrobial agent.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 316.82 g/mol. The presence of the 2-chlorophenyl group and the naphthalen-1-ylmethyl sulfanyl group contributes to its distinctive chemical properties and biological activities.
Antimicrobial Properties
Research indicates that 3-(2-chlorophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-4-amine exhibits significant antimicrobial activity . It is believed to inhibit specific enzymes or receptors involved in microbial metabolism, potentially leading to effective antibacterial effects against various pathogens.
Molecular docking studies have shown that the compound can bind effectively to microbial enzymes, disrupting their function and enhancing its potential as an antibacterial agent. The structural features of the compound facilitate strong binding interactions with specific targets within microbial cells.
Comparative Analysis with Similar Compounds
To better understand its biological efficacy, a comparison with structurally related compounds is essential. Below is a table summarizing some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine | Lacks naphthalen-1-ylmethyl group | Simpler structure |
| 5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-4-amine | Lacks 2-chlorophenyl group | Different biological activity profile |
| 3-(4-chlorophenyl)-5-(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole | Contains a different chlorophenyl substitution | Variation in antimicrobial effectiveness |
The combination of both the 2-chlorophenyl and naphthalen-1-ylmethyl groups enhances binding affinity and biological activity compared to similar compounds. This unique combination may lead to improved efficacy in targeting specific microbial pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives similar to 3-(2-chlorophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-4-amine:
- Antimicrobial Screening : A study demonstrated that triazole derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of specific substituents significantly influenced their effectiveness.
- Mechanisms of Action : Research has indicated that these compounds may act by disrupting cell wall synthesis or inhibiting key metabolic pathways in bacteria.
- Lead Compound Development : The unique structure of 3-(2-chlorophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-4-amine positions it as a promising lead compound for further modifications aimed at enhancing biological efficacy against resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for 3-(2-chlorophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-4-amine?
- Methodology : Synthesis typically involves multi-step reactions, starting with cyclocondensation of thiourea derivatives with appropriate aromatic aldehydes. Key steps include:
- Cyclization : Use of microwave-assisted synthesis (e.g., 80–120°C, ethanol/DMF solvent systems) to accelerate reaction kinetics and improve yields (70–90%) .
- Sulfanyl Group Introduction : Reaction with naphthalen-1-ylmethyl bromide under basic conditions (K₂CO₃ or NaOH in methanol) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm), triazole NH₂ (δ 5.8–6.2 ppm), and sulfanyl-CH₂ (δ 4.1–4.5 ppm) .
- Mass Spectrometry (EI/ESI) : Confirm molecular ion peaks (e.g., m/z ~400–450) and fragmentation patterns .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. Note challenges in obtaining high-quality crystals due to flexible naphthalene substituents .
Q. How is the compound’s stability evaluated under varying storage and experimental conditions?
- Stability Tests :
- Thermal : TGA/DSC to assess decomposition temperatures (typically >200°C for triazoles) .
- Light Sensitivity : UV-Vis spectroscopy under accelerated light exposure (e.g., 48 hrs at 5000 lux) .
- Solubility : Measure in DMSO, ethanol, and aqueous buffers (pH 2–10) for biological assay compatibility .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Orthogonal Assays : Validate antimicrobial activity via broth microdilution (MIC values) and anticancer effects via MTT/WST-1 assays on multiple cell lines (e.g., HeLa, MCF-7) .
- Structural Analog Comparison : Test derivatives with substituted naphthalene or chlorophenyl groups to isolate pharmacophoric motifs .
- Mechanistic Studies : Use flow cytometry (apoptosis/necrosis) and ROS detection kits to differentiate modes of action .
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding to tyrosinase or kinase targets. Prioritize compounds with ChemPLP scores >60 and MM-GBSA ΔG < −8 kcal/mol .
- QSAR Analysis : Correlate substituent electronegativity (e.g., Cl, CF₃) with bioactivity using MLR or PLS regression .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
Q. What experimental approaches validate the role of the naphthalen-1-ylmethylsulfanyl group in modulating pharmacokinetics?
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction (e.g., >90% binding common for lipophilic triazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
